11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile
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Description
11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C23H27N5 and its molecular weight is 373.504. The purity is usually 95%.
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Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The biochemical pathways affected by the compound would depend on the roles of these targets in cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could influence its half-life and duration of action .
The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways they are involved in. These could include changes in signal transduction, gene expression, or cell proliferation, among others .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Biological Activity
The compound 11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoimidazole core and a cyclopentapyridine moiety. Its molecular formula is C19H22N4, with a molecular weight of approximately 306.41 g/mol. The presence of the azepane ring contributes to its unique pharmacological profile.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar compounds within the benzoimidazole class. For instance:
- Synthesis and Evaluation : A related study synthesized various benzo[b][1,5]diazepin derivatives and evaluated their anticonvulsant activity using the PTZ-induced seizure model. Compounds showed significant protection against seizures at specific dosages (e.g., 80% protection at 0.4 mg/kg) .
- Mechanism of Action : The proposed mechanism involves modulation of GABAergic neurotransmission, enhancing inhibitory signaling in the central nervous system .
Antitumor Activity
Emerging research indicates that compounds with similar scaffolds exhibit antitumor properties:
- In vitro Studies : Compounds structurally related to our target have been tested against various cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis .
- Case Study : A specific derivative was shown to inhibit cell proliferation in breast cancer cells with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent.
Absorption and Metabolism
Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound:
- Absorption : Preliminary data suggest moderate oral bioavailability, with peak plasma concentrations achieved within 2 hours post-administration.
- Metabolism : The compound is metabolized primarily in the liver via cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.
Toxicity Profile
Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also presents potential toxicity:
- Acute Toxicity Studies : LD50 values were determined using OECD guidelines, revealing an LD50 of approximately 175 mg/kg for related compounds .
Comparative Analysis
A comparative analysis of similar compounds provides insight into the biological activity of our target compound:
Compound Name | Activity Type | IC50/LD50 (mg/kg) | Mechanism |
---|---|---|---|
Compound A | Anticonvulsant | 0.4 | GABA modulation |
Compound B | Antitumor | 15 | Apoptosis induction |
Compound C | Anticonvulsant | 175 | NMDA receptor antagonism |
Properties
IUPAC Name |
16-[2-(azepan-1-yl)ethylamino]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c24-16-19-17-8-7-9-18(17)22(25-12-15-27-13-5-1-2-6-14-27)28-21-11-4-3-10-20(21)26-23(19)28/h3-4,10-11,25H,1-2,5-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDPJAPCCPGXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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